molecular formula C16H22O2Si2 B3149893 Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane CAS No. 68083-14-7

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

Cat. No.: B3149893
CAS No.: 68083-14-7
M. Wt: 302.51 g/mol
InChI Key: ARWRSWALIGRKQA-UHFFFAOYSA-N
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Description

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is a silicon-based compound with the molecular formula C16H22O2Si2 and a molecular weight of 302.52 g/mol . This compound is known for its unique structure, which includes both methoxy and dimethyl groups attached to a silicon atom, as well as a diphenyl group. It is commonly used in various industrial and research applications due to its stability and reactivity.

Mechanism of Action

Target of Action

Polysiloxanes, di-Me, di-Ph, also known as Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane, is a type of silicone-based organic polymer. It doesn’t have a specific biological target as it’s primarily used in industrial applications rather than biological or pharmacological contexts .

Mode of Action

The compound interacts with its environment through its physicochemical properties. It’s optically clear, inert, non-toxic, and heat-resistant . These properties allow it to function as an elastomer, antifoaming agent, heat-resistant lubricant, and fire retardant .

Biochemical Pathways

Given its primary use in industrial applications, the compound doesn’t directly interact with biochemical pathways. It’s worth noting that it’s viscoelastic, hydrophobic, and cytocompatible, which can influence its interactions in certain environments .

Pharmacokinetics

It’s known to be miscible with aliphatic, aromatic hydrocarbons, alcohol, and chlorinated hydrocarbons, and immiscible with water, methanol, and ethylene glycol .

Result of Action

The compound’s primary effects are due to its physicochemical properties. For example, it can provide water-repellent coatings in the textile industry . It’s also used in the production of medical devices and cosmetics .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, its heat resistance makes it suitable for use in high-temperature environments . Its hydrophobic nature means it performs differently in aqueous versus non-aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with diphenylmethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the Müller-Rochow process, which is used to produce various methylchlorosilanes. This process involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting mixture of methylchlorosilanes can then be further reacted with diphenylmethanol to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is unique due to its combination of methoxy, dimethyl, and diphenyl groups attached to silicon. This unique structure imparts specific reactivity and stability characteristics that are not found in simpler silicon compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2Si2/c1-17-19(2,3)18-20(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWRSWALIGRKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Polydimethyldiphenyl siloxane copolymer
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CAS No.

68083-14-7
Record name Siloxanes and Silicones, di-Me, di-Ph
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Record name Siloxanes and Silicones, di-Me, di-Ph
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
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Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
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Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
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Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

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